molecular formula C8H5BrF2N2 B13045337 3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine

3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine

Cat. No.: B13045337
M. Wt: 247.04 g/mol
InChI Key: HETFSQBYNMMRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6,8-difluoro-2-methylimidazo[1,2-a]pyridine is a halogenated heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. Its structure is characterized by:

  • Methyl substitution at position 2, contributing to steric bulk and hydrophobicity.
  • Fluorine atoms at positions 6 and 8, which modulate electronic properties and metabolic stability via strong electronegativity and small atomic radius.

This compound is primarily utilized in pharmaceutical research as a building block for kinase inhibitors and anticancer agents due to its ability to interact with biological targets through halogen bonding and π-π stacking interactions .

Properties

Molecular Formula

C8H5BrF2N2

Molecular Weight

247.04 g/mol

IUPAC Name

3-bromo-6,8-difluoro-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H5BrF2N2/c1-4-7(9)13-3-5(10)2-6(11)8(13)12-4/h2-3H,1H3

InChI Key

HETFSQBYNMMRTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=C(C2=N1)F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine typically involves the halogenation of 2-methylimidazo[1,2-A]pyridine. The process includes the following steps :

    Starting Material: 2-Methylimidazo[1,2-A]pyridine.

    Halogenation: The compound is reacted with bromine and fluorine sources under controlled conditions to introduce the bromine and fluorine atoms at the desired positions.

    Reaction Conditions: The halogenation reactions are usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and selectivity.

Industrial Production Methods

Industrial production methods for this compound involve large-scale halogenation processes with optimized reaction conditions to achieve high efficiency and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been investigated for its activity against phosphoinositide 3-kinase α (PI3Kα), a critical target in cancer treatment. Research indicates that derivatives of imidazo[1,2-A]pyridine can inhibit the PI3K pathway, which is often upregulated in various cancers. For instance, a study identified a related compound with nanomolar potency against PI3Kα and demonstrated its ability to induce cell cycle arrest and apoptosis in cancer cells . This suggests that 3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine could serve as a lead compound for developing new anticancer drugs.

Case Study: PI3K Inhibition
In a systematic study examining the structure-activity relationship (SAR) of imidazo[1,2-A]pyridine derivatives, compounds were designed to target the PI3Kα pathway. The results showed that modifications at specific positions on the imidazo ring could enhance inhibitory activity and selectivity against cancer cells . This highlights the importance of this compound as a scaffold for further drug development.

Synthetic Organic Chemistry

Reactivity and Synthesis
The compound's unique substitution pattern allows it to participate in various chemical transformations. Common reactions include nucleophilic substitutions and electrophilic aromatic substitutions facilitated by reagents such as sodium methoxide or Lewis acids. These reactions can yield diverse products with potential biological activities.

Table 1: Comparison of Reactivity with Related Compounds

Compound NameKey Features
This compoundUnique bromine and fluorine substitutions
6-Bromo-8-fluoroimidazo[1,2-A]pyridineLacks methyl group; different reactivity
3-Bromo-7-fluoroimidazo[1,2-A]pyridineDifferent substitution pattern affecting reactivity

The distinct presence of both bromine and fluorine atoms enhances the reactivity of this compound compared to other similar compounds that lack such combinations of substituents.

Biological Studies

Interaction Studies
Research has also focused on the interactions of this compound with various biological targets. It has been shown to undergo competitive reactions such as amidation and bromination under specific conditions. These interactions can lead to the formation of diverse products that may exhibit varied biological activities depending on the substituents introduced during synthesis.

Potential for Drug Development
Given its promising biological activities and structural uniqueness, this compound holds significant potential for drug development targeting specific pathways involved in diseases such as cancer. Its role as an intermediate in synthetic chemistry further expands its applicability in creating more complex molecules with desirable properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 3-bromo-6,8-difluoro-2-methylimidazo[1,2-a]pyridine with structurally related derivatives, focusing on substituents, melting points, elemental analysis, and bioactivity:

Compound Name Substituents (Positions) Melting Point (°C) Elemental Analysis (% Calculated/Found) Cytotoxicity (IC50, μM)
This compound Br (3), F (6,8), CH₃ (2) N/A* N/A Pending
6,8-Dibromo-2-phenyl-3-pivaloylimidazo[1,2-a]pyridine (13c) Br (6,8), C(O)C(CH₃)₃ (3), Ph (2) Oil C: 49.57/49.43; H: 3.90/3.80; N: 6.42/6.17 N/A
3-Benzoyl-6,8-dibromo-2-ethoxycarbonylimidazo[1,2-a]pyridine (2d) Br (6,8), COPh (3), COOEt (2) 215 C: 45.16/45.56; H: 2.68/2.98; N: 6.20/5.84 N/A
8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride Br (8), CH₃ (6) N/A N/A 11–13 μM (HepG2, MCF-7)
6,8-Dibromoimidazo[1,2-a]pyridine Br (6,8) N/A N/A N/A
3-Bromo-6-chloroimidazo[1,2-a]pyridine Br (3), Cl (6) N/A N/A N/A

Key Observations

Halogen Substitution Patterns :

  • Bromine at position 3 (as in the target compound) is less common than at positions 6 or 8 (e.g., 6,8-dibromo derivatives ). Fluorine at 6 and 8 positions may enhance metabolic stability compared to bulkier halogens like bromine or chlorine .
  • Chlorine (e.g., 3-Bromo-6-chloroimidazo[1,2-a]pyridine ) reduces steric hindrance but offers weaker electronegativity than fluorine.

Functional Group Influence: Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) or acyl (-CO-) substituents (e.g., 2d ) reduce bioactivity due to steric and electronic hindrance . Electron-Donating Groups (EDGs): Amine (-NH₂) or methyl (-CH₃) groups (e.g., 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride ) enhance cytotoxicity, with IC50 values as low as 11 μM in HepG2 cells .

Position-Specific Effects: Substitution at position 2 (e.g., methyl in the target compound vs. phenyl or ethoxycarbonyl in others ) affects solubility and target binding. Fluorine at positions 6 and 8 (target compound) may reduce π-π stacking compared to bromine but improve selectivity due to smaller size .

Biological Activity Trends :

  • Compounds with dual EDGs (e.g., 12b: tert-butylamine at position 2 and aniline at position 3) exhibit superior anticancer activity (IC50 = 11–13 μM) .
  • The absence of a nitrogen atom at position 7 (e.g., imidazo[1,2-a]pyridine vs. pyrazine derivatives) correlates with enhanced cytotoxicity .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s fluorine atoms may require specialized fluorination techniques, whereas bromine/chlorine derivatives are more straightforward to synthesize via halogenation or cross-coupling .
  • Therapeutic Potential: While this compound’s bioactivity data are pending, structural analogs with methyl and bromine substituents (e.g., 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride) demonstrate promising anticancer profiles .
  • Optimization Strategies : Introducing EDGs (e.g., -NH₂) at position 3 or varying halogen placement (e.g., 6-Bromo vs. 8-Bromo) could further enhance potency and selectivity .

Biological Activity

3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine is a heterocyclic compound notable for its unique structure and potential biological activities. Its molecular formula is C7H3BrF2N2, and it has garnered attention in medicinal chemistry due to its interactions with various biological targets.

The compound features a fused imidazole and pyridine ring system, which contributes to its reactivity. The presence of bromine and fluorine atoms at specific positions enhances its chemical properties, making it a valuable scaffold for drug development. The synthesis typically involves the condensation of 2-aminopyridine with halogenated reagents, utilizing common reagents like sodium methoxide or potassium tert-butoxide for nucleophilic substitution reactions.

Pharmacological Potential

Research indicates that compounds in the imidazo[1,2-A]pyridine class, including this compound, exhibit significant pharmacological activities. Notably, this compound has been investigated for its inhibitory effects on phosphoinositide 3-kinase α (PI3Kα), a target implicated in cancer progression. The unique substitution pattern may enhance selectivity and efficacy against this biological target.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) analysis reveals that modifications to the compound can significantly impact its biological activity. For instance, similar compounds with different substitution patterns show varying degrees of efficacy against specific targets. This underscores the importance of the bromine and fluorine substituents in modulating activity .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Inhibition of PI3Kα : In vitro studies demonstrated that this compound effectively inhibits PI3Kα activity, which is crucial for cancer cell survival and proliferation. This inhibition was shown to lead to reduced cell viability in cancer cell lines.
  • Antioxidant Activity : Other research highlighted the compound's potential as an antioxidant. It exhibited significant scavenging activity against free radicals in various assays, suggesting a role in mitigating oxidative stress-related diseases .
  • Anti-inflammatory Properties : The compound also demonstrated anti-inflammatory effects in cellular models. It was found to reduce the expression of pro-inflammatory cytokines in macrophage cultures, indicating potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
6-Bromo-8-fluoroimidazo[1,2-A]pyridineContains bromine and fluorine but lacks methyl groupModerate inhibition of PI3Kα
3-Bromo-7-fluoroimidazo[1,2-A]pyridineDifferent substitution pattern affecting reactivityLower antioxidant activity
6-Bromo-8-methylimidazo[1,2-A]pyridineMethyl group at position 8 instead of fluorineReduced anti-inflammatory effects

This table illustrates how variations in substituents influence the biological activities of related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.